Cas no 683-92-1 (2-Bromo-3-chloro-1,1,1-trifluoropropane)

2-Bromo-3-chloro-1,1,1-trifluoropropane is a halogenated organic compound with the molecular formula C₃H₃BrClF₃. It is characterized by the presence of bromine, chlorine, and trifluoromethyl groups, which impart unique reactivity and stability. This compound is primarily used as a versatile intermediate in organic synthesis, particularly in the preparation of fluorinated compounds and pharmaceuticals. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in agrochemical and medicinal chemistry applications. The bromine and chlorine substituents offer additional sites for functionalization, enabling selective transformations. The compound’s well-defined structure and high purity ensure consistent performance in synthetic processes. Proper handling is required due to its potential reactivity and halogenated nature.
2-Bromo-3-chloro-1,1,1-trifluoropropane structure
683-92-1 structure
Product Name:2-Bromo-3-chloro-1,1,1-trifluoropropane
CAS No:683-92-1
MF:C3H3BrClF3
MW:211.408129930496
MDL:MFCD07777116
CID:970339
PubChem ID:44717340
Update Time:2025-10-17

2-Bromo-3-chloro-1,1,1-trifluoropropane Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-3-chloro-1,1,1-trifluoropropane
    • 2-Brom-3-chlor-1,1,1-trifluor-propan
    • 2-bromo-3-chloro-1,1,1-trifluoro-propane
    • PC2337
    • MFCD07777116
    • UBARSPZYKDIADS-UHFFFAOYSA-N
    • DTXSID60660149
    • 683-92-1
    • AKOS016015253
    • MDL: MFCD07777116
    • Inchi: 1S/C3H3BrClF3/c4-2(1-5)3(6,7)8/h2H,1H2
    • InChI Key: UBARSPZYKDIADS-UHFFFAOYSA-N
    • SMILES: BrC(CCl)C(F)(F)F

Computed Properties

  • Exact Mass: 209.90600
  • Monoisotopic Mass: 209.906
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 71.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0A^2
  • XLogP3: 2.8

Experimental Properties

  • Density: 1.77
  • Boiling Point: 96.8°C at 760 mmHg
  • Flash Point: 12.3°C
  • Refractive Index: 1.4
  • PSA: 0.00000
  • LogP: 2.55100

2-Bromo-3-chloro-1,1,1-trifluoropropane Security Information

2-Bromo-3-chloro-1,1,1-trifluoropropane Customs Data

  • HS CODE:2903799090
  • Customs Data:

    China Customs Code:

    2903799090

    Overview:

    2903799090 Other acyclic hydrocarbon halogenated derivatives(Containing two or more different halogens).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Summary:

    2903799090 halogenated derivatives of acyclic hydrocarbons containing two or more different halogens.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

2-Bromo-3-chloro-1,1,1-trifluoropropane Pricemore >>

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Additional information on 2-Bromo-3-chloro-1,1,1-trifluoropropane

2-Bromo-3-chloro-1,1,1-trifluoropropane (CAS No. 683-92-1): A Comprehensive Overview

2-Bromo-3-chloro-1,1,1-trifluoropropane, also known by its CAS registry number CAS No. 683-92-1, is a highly fluorinated organic compound with significant applications in various industrial and chemical sectors. This compound is characterized by its unique chemical structure, which includes a propane backbone substituted with bromine, chlorine, and three fluorine atoms. The presence of multiple halogens in its structure makes it a versatile compound with diverse reactivity and physical properties.

The synthesis of 2-Bromo-3-chloro-1,1,1-trifluoropropane typically involves multi-step halogenation processes. Recent advancements in synthetic methodologies have focused on optimizing reaction conditions to enhance yield and purity. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate the reaction kinetics while minimizing side reactions. Such innovations not only improve the efficiency of production but also align with the growing demand for sustainable chemical manufacturing practices.

In terms of physical properties, 2-Bromo-3-chloro-1,1,1-trifluoropropane exhibits a high boiling point due to the strong van der Waals forces arising from its highly fluorinated structure. This characteristic makes it suitable for applications requiring thermal stability. Additionally, the compound demonstrates excellent dielectric properties, which have been leveraged in the development of advanced materials for electronic applications.

The chemical reactivity of 2-Bromo-3-chloro-1,1,1-trifluoropropane is primarily influenced by the electron-withdrawing effects of the halogen substituents. Recent studies have highlighted its potential as a precursor in organometallic chemistry, particularly in the synthesis of transition metal complexes with tailored catalytic properties. These complexes have shown promise in accelerating key industrial reactions, such as olefin polymerization and cross-coupling reactions.

In terms of environmental impact, the stability and persistence of 2-Bromo-3-chloro-1,1,1-trifluoropropane in various media have been extensively studied. Research indicates that while the compound is resistant to degradation under normal conditions, it can be effectively treated using advanced oxidation processes. These findings are crucial for ensuring safe handling and disposal practices in industrial settings.

The versatility of CAS No. 683-92-1 extends to its application in pharmaceutical intermediates and agrochemicals. Its ability to undergo selective substitution reactions has made it an invaluable building block in drug discovery programs targeting complex molecular architectures. Furthermore, its role as a solvent in specialized chemical reactions has been explored, particularly in scenarios where high thermal stability and low reactivity are required.

In conclusion, 2-Bromo-3-chloro-1,1,1-trifluoropropane (CAS No. 683-92-1) stands as a testament to the ingenuity of modern chemical synthesis and its profound impact on diverse industries. With ongoing research uncovering new applications and improving synthetic techniques, this compound continues to play a pivotal role in advancing chemical science and technology.

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